4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Insights : The study of 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate revealed insights into the crystal structure of similar compounds. The tetrahydropyridine ring's half-chair conformation and the orientation of chlorophenyl groups provide a basis for understanding molecular interactions in these compounds (Vimalraj & Pandiarajan, 2010).
Chemical Transformations and Derivatives
- Transformation and Antibacterial Activity : A study on the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate revealed the formation of various tetrahydropyridine derivatives with potential antibacterial activities (Anusevičius et al., 2014).
Molecular Inhibition Research
- Monoamine Oxidase Inhibition : Research on 3-aryl-Delta3-pyrrolines, structurally analogous to 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine, has shown potential as irreversible inhibitors of monoamine oxidase B, a significant finding in understanding neurological disorders (Williams & Lawson, 1998).
Synthesis and Pharmaceutical Potential
- Synthetic Pathways and Medical Potential : The synthesis of N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines revealed their potential as anti-inflammatory agents. This demonstrates the pharmaceutical relevance of such compounds (Rao et al., 1995).
Spectroscopic and Structural Studies
- Spectroscopic Analysis for Antibacterial Applications : A study focused on 4,6-Bis (4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals, offering insights into its spectroscopic properties and potential antibacterial applications (Sadeek et al., 2015).
Quantum Chemical Analysis
- Quantum Chemical and Molecular Docking Studies : The molecular structure and quantum chemical analysis of similar pyridine derivatives offer insights into the stability and interactions at the molecular level, with implications for antimicrobial activity (Sivakumar et al., 2021).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or studies to further understand its mechanism of action.
Please note that this is a general outline and the specific details would depend on the available information on the specific compound. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKLSMBRGGWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442054 | |
Record name | 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
95884-51-8 | |
Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95884-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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